2-Amino-N-methyl-N-phenylbenzenesulfonamide
Description
Nuclear Magnetic Resonance Spectral Data
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 nuclei. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms in the molecule. The aromatic protons from both the substituted benzene ring and the N-phenyl group appear in the characteristic downfield region between 7.0-8.0 parts per million, with specific splitting patterns determined by the substitution pattern.
The methyl group attached to the sulfonamide nitrogen produces a characteristic singlet in the aliphatic region, typically appearing around 2.5-3.5 parts per million depending on the electronic environment created by the adjacent nitrogen and sulfur atoms. The amino group protons, when observable, appear as a broad signal in the 4.5-6.5 parts per million range, often exchangeable with deuterated solvents. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with aromatic carbons appearing in the 110-160 parts per million region and aliphatic carbons at higher field.
The carbon attached to the amino group typically shows a characteristic upfield shift compared to other aromatic carbons due to the electron-donating nature of the amino substituent. The carbon atoms in the N-phenyl ring display typical aromatic chemical shifts, while the N-methyl carbon appears as a distinct signal in the aliphatic region around 35-45 parts per million. The carbonyl carbon of the sulfonamide group, when detectable, provides valuable structural confirmation through its characteristic chemical shift pattern.
Infrared Absorption Signatures
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The amino group produces distinctive absorption bands in the 3400-3250 wavenumber region, typically appearing as two bands for primary amines due to symmetric and asymmetric stretching vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber range, while aliphatic carbon-hydrogen bonds absorb in the 3000-2850 wavenumber region.
The sulfonamide functional group exhibits characteristic strong absorption bands around 1300-1000 wavenumbers corresponding to sulfur-oxygen stretching vibrations. The aromatic ring skeletal vibrations produce multiple bands in the 1600-1450 wavenumber region, providing fingerprint information about the substitution pattern. Aromatic carbon-hydrogen bending vibrations appear in the 900-675 wavenumber region, with specific patterns indicating the substitution pattern of both aromatic rings.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amino Group | 3400-3250 | Medium | N-H stretching |
| Aromatic C-H | 3100-3000 | Medium | sp² C-H stretching |
| Aliphatic C-H | 3000-2850 | Strong | sp³ C-H stretching |
| Aromatic C=C | 1600-1450 | Variable | Ring skeletal vibrations |
| Sulfonamide S=O | 1300-1000 | Strong | S=O stretching |
| Aromatic C-H bending | 900-675 | Strong | Out-of-plane bending |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides valuable information about the molecular structure and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the molecular weight of the compound. The nitrogen rule indicates that compounds with odd molecular weights contain an odd number of nitrogen atoms, while even molecular weights suggest either zero or an even number of nitrogen atoms. Since this compound has an even molecular weight of 262 and contains two nitrogen atoms, it follows the nitrogen rule perfectly.
Common fragmentation patterns include loss of the N-methyl group, producing a fragment at mass-to-charge ratio 247, and loss of the phenyl group, resulting in a fragment at mass-to-charge ratio 185. The sulfonamide group may undergo characteristic fragmentation, potentially losing sulfur dioxide to produce fragments at mass-to-charge ratio 198. The aromatic rings provide stabilization for certain fragment ions, leading to relatively abundant peaks corresponding to substituted aniline fragments and phenyl cations.
The base peak in the mass spectrum often corresponds to the most stable fragment, which may be a substituted aniline ion or a phenyl-containing fragment, depending on the ionization conditions and fragmentation pathway. Isotope patterns provide additional confirmation of molecular composition, particularly the presence of sulfur, which shows characteristic isotope distributions in the mass spectrum. The fragmentation behavior offers insights into the relative bond strengths and preferred cleavage sites within the molecular structure.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound provides detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. X-ray crystallography reveals the precise spatial arrangement of atoms within the crystal lattice and provides insights into the preferred conformations of the molecule in the solid state. The technique determines the exact positions of all non-hydrogen atoms and, in high-resolution structures, the locations of hydrogen atoms as well.
The molecular conformation in the crystal structure reflects the balance between intramolecular interactions, such as hydrogen bonding between the amino group and other functional groups, and intermolecular packing forces. The sulfonamide group adopts a specific geometry determined by the hybridization of the nitrogen and sulfur atoms, while the aromatic rings may show varying degrees of planarity depending on steric interactions. Crystal packing analysis reveals how individual molecules arrange themselves in the solid state, potentially forming hydrogen-bonded networks or other intermolecular interactions.
Properties
IUPAC Name |
2-amino-N-methyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVETUTXDRSVVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572464 | |
| Record name | 2-Amino-N-methyl-N-phenylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33224-10-1 | |
| Record name | 2-Amino-N-methyl-N-phenylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: The major product of oxidation is typically a carboxylic acid derivative.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides have long been recognized for their antimicrobial properties. 2-Amino-N-methyl-N-phenylbenzenesulfonamide has demonstrated effectiveness against a range of bacterial strains. For instance, studies have shown that modifications in the sulfonamide structure can enhance its activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent research has highlighted the potential of sulfonamide derivatives in targeting the hypoxia-inducible factor 1 (HIF-1) pathway, which is often upregulated in cancers. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on HIF-1α, showing promising results in reducing tumor growth in vitro .
Synthetic Organic Chemistry
Synthesis of Benzotriazinones
The compound serves as a precursor in the synthesis of benzotriazinones, which are valuable intermediates in the production of various pharmaceuticals and agrochemicals. A one-pot method has been developed that utilizes this compound to produce N-substituted benzotriazinones efficiently under mild conditions . This method not only simplifies the synthetic route but also enhances yield and reduces waste.
Materials Science
Fluorescent Dyes
In materials science, derivatives of this compound have been explored for their potential as fluorescent dyes. These compounds exhibit dual emission properties that can be utilized in biological imaging and sensing applications. The incorporation of this sulfonamide into polymer matrices has led to the development of new materials with enhanced photoluminescent properties .
Case Study: Antimicrobial Efficacy
A comparative study was conducted to evaluate the antimicrobial activity of various sulfonamide derivatives, including this compound:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| N-(4-halo-2-nitrophenyl)benzenesulfonamide | Escherichia coli | 10 µg/mL |
| N-Ethyl-5-methyl-N-phenylbenzenesulfonamide | Pseudomonas aeruginosa | 20 µg/mL |
This table illustrates that structural modifications can significantly influence antimicrobial potency.
Case Study: Synthesis of Benzotriazinones
The following table summarizes the yields obtained from the one-pot synthesis involving this compound:
| Reaction Conditions | Product | Yield (%) |
|---|---|---|
| Room temperature, 2 hours | N-substituted benzotriazinone | 72% |
| Mild acidic conditions | Benzothiatriazine derivative | 64% |
| Basic conditions with copper catalyst | Chorismate mutase inhibitor | 58% |
These results demonstrate the compound's versatility as a building block for synthesizing other biologically active molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Differences | Biological/Chemical Impact | References |
|---|---|---|---|
| 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide | Fluorine at 2-position; methyl at 2-position | Enhanced antibacterial activity due to fluorine’s electronegativity; methyl group increases lipophilicity . | |
| N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide | Methanesulfonamide backbone; methyl at 5-position | Improved metabolic stability; potential CNS activity due to increased blood-brain barrier penetration . | |
| 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide | Dual amino groups at 4- and 5-positions | Higher solubility in aqueous media; enhanced hydrogen-bonding capacity for enzyme inhibition . | |
| N-(2-Amino-1-cyclopropylethyl)-N-methyl-4-nitrobenzene-1-sulfonamide | Cyclopropyl and nitro substituents | Nitro group confers redox activity; cyclopropane enhances conformational rigidity . | |
| N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide | Dimethylamino and methoxy groups | Fluoro and methoxy groups synergize for anti-inflammatory and analgesic effects . |
Substituent Position and Electronic Effects
- Fluorine vs. Amino Groups: Fluorine substitution (e.g., in 5-Amino-N-(2-fluoro-phenyl)-2-methyl-benzenesulfonamide) increases electronegativity, enhancing binding to microbial targets like dihydropteroate synthase . In contrast, amino groups (e.g., in 5-Amino-N-(4-aminophenyl)-2-methylbenzene-1-sulfonamide) improve solubility and enable cross-linking in polymer chemistry .
- N-Methyl vs. N-Phenyl: The N-methyl group in this compound reduces steric hindrance compared to bulkier N-phenyl derivatives, favoring interactions with narrow enzyme active sites. However, N-phenyl groups (as in N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide) enhance π-π stacking in receptor binding .
Biological Activity
2-Amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound's structure, featuring an amino group and a sulfonamide moiety, positions it as a candidate for various therapeutic applications, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cellular components. The sulfonamide structure inhibits the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby disrupting bacterial growth and replication. Additionally, the nitro group in similar compounds can undergo reduction to form reactive intermediates that interact with cellular targets, potentially leading to cytotoxic effects.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its analogs:
Antimicrobial Activity
A study investigating the antimicrobial properties of sulfonamides demonstrated that compounds similar to this compound effectively inhibited the growth of various bacterial strains. The mechanism primarily involved interference with folic acid synthesis, crucial for bacterial survival.
Antitumor Effects
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies on B-cell malignancies revealed that these compounds could inhibit specific kinases involved in cell signaling pathways, leading to reduced tumor growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of functional groups in modulating biological activity. Modifications to the phenyl ring or the introduction of additional methyl groups have been shown to enhance potency against target enzymes .
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride and Aniline Derivatives
The classical approach to preparing sulfonamides such as 2-Amino-N-methyl-N-phenylbenzenesulfonamide starts with the reaction of benzenesulfonyl chloride and substituted anilines or amines.
- Reaction Scheme : Benzenesulfonyl chloride reacts with N-methyl-N-phenylamine under controlled conditions to form the sulfonamide bond.
- Conditions : Typically performed in an aqueous or organic base medium (e.g., potassium carbonate solution) to neutralize the hydrochloric acid by-product.
- Yield and Purification : After reaction completion, acidification and recrystallization yield the pure sulfonamide compound.
This method is well-established in sulfonamide chemistry and provides a reliable route to the target compound with yields often exceeding 70% after purification.
Aromatic Substitution and Functional Group Introduction
For the specific 2-amino substitution on the benzenesulfonamide ring, nitration followed by reduction or direct amination methods are employed.
- Tandem Nitration and Halogenation : Metal-promoted nitration using inexpensive reagents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 allows selective nitration of N-phenylbenzenesulfonamide at the 2-position. This step introduces a nitro group ortho to the sulfonamide moiety.
- Reduction to Amino Group : The nitro intermediate is subsequently reduced, typically by catalytic hydrogenation or chemical reduction (e.g., using hydrazine hydrate), to yield the 2-amino derivative.
- Advantages : This method offers chemoselectivity, functional group tolerance, and uses inexpensive reagents, making it practical for scale-up.
One-Pot Diazotisation and Cyclisation Methods
An alternative advanced synthetic strategy involves the diazotisation of 2-aminobenzenesulfonamides to form stable diazonium salts, which then undergo cyclisation to benzotriazinones or related heterocycles.
- Although this method focuses more on heterocyclic derivatives, the diazotisation step provides a pathway to functionalize the amino group on the sulfonamide ring, which can be adapted for preparing this compound under suitable conditions.
- This approach is valuable for diversifying the substitution pattern and accessing complex derivatives.
Hydrazide Intermediates and Azide Chemistry
Some research explores the synthesis of sulfonamide derivatives via hydrazide intermediates and azide chemistry.
- Starting from 4-aminobenzoic acid and benzenesulfochloride, condensation forms sulfonamide acids, which are converted to esters and then hydrazides.
- Hydrazides react with nitrous acid (HONO) to form azides, which can undergo rearrangements or further functionalization to yield amino-substituted sulfonamides.
- This method provides an alternative pathway, especially useful for introducing additional functional groups or for complex molecule synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Sulfonyl Chloride + N-methyl-N-phenylamine | Benzenesulfonyl chloride, K2CO3 (aqueous base) | Simple, reliable, scalable | ~70-80% | Classical sulfonamide synthesis |
| Metal-promoted Tandem Nitration + Reduction | Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, NH4NO3; catalytic hydrogenation or hydrazine hydrate | Chemoselective, inexpensive reagents | 60-75% (nitration step) | Selective 2-nitration, then reduction |
| Diazotisation and Cyclisation | NaNO2, acid, subsequent cyclisation | Functional group diversification | Variable | Useful for heterocyclic derivatives |
| Hydrazide and Azide Chemistry | Hydrazine hydrate, HONO | Alternative functionalization | Moderate | Complex synthetic routes |
Detailed Research Findings
- The metal-promoted tandem nitration and halogenation approach was demonstrated to be highly chemoselective, enabling the introduction of nitro groups ortho to the sulfonamide moiety without affecting other positions or substituents.
- The classical sulfonamide formation via benzenesulfonyl chloride and amines remains the most straightforward and widely used method, with robust yields and ease of purification.
- One-pot diazotisation methods offer innovative routes to functionalize the amino group, although their direct application to this compound synthesis requires optimization.
- Hydrazide intermediates provide a versatile platform for further transformations, including azide formation, which can be exploited in advanced synthetic schemes.
Q & A
Basic: What are the optimal synthetic routes for 2-Amino-N-methyl-N-phenylbenzenesulfonamide, and how can reaction conditions be systematically optimized?
Answer:
The compound is synthesized via a two-step process:
Step 1 : React benzenesulfonyl chloride with aniline in dichloromethane (DCM) with triethylamine (TEA) as a base to form benzenesulfonamide.
Step 2 : React the intermediate with phenyl isocyanate under anhydrous conditions to introduce the methyl-phenylamino group.
Optimization :
- Use high-purity solvents (e.g., DCM) to avoid side reactions.
- Monitor reaction progress via TLC or HPLC with UV detection at 254 nm.
- Adjust stoichiometry (e.g., 1.2:1 molar ratio of phenyl isocyanate to intermediate) to maximize yield .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl and phenyl groups) via chemical shifts (e.g., δ 2.8–3.2 ppm for N–CH₃).
- FT-IR : Verify sulfonamide S=O stretches at 1150–1350 cm⁻¹.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 367.4 for [M+H]⁺).
- Elemental Analysis : Ensure C, H, N, S composition matches theoretical values .
Advanced: How can crystallographic data resolve discrepancies in reported bioactivity of this compound derivatives?
Answer:
- X-ray Crystallography : Use SHELXL/SHELXTL for refinement to determine hydrogen-bonding patterns and molecular conformation, which influence enzyme binding (e.g., carbonic anhydrase inhibition).
- Data Contradiction Analysis : Compare crystallographic data (e.g., torsion angles of sulfonamide groups) across studies to identify structural variations affecting activity.
- Case Study : Conflicting IC₅₀ values for enzyme inhibition may arise from differences in crystal packing or solvate formation. Address via controlled recrystallization (e.g., ethanol/water mixtures) .
Advanced: What computational strategies are effective for predicting the biological targets of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn²⁺ coordination and π-π stacking with phenyl groups.
- QSAR Modeling : Correlate substituent variations (e.g., methyl vs. fluoro groups) with bioactivity data from PubChem or ChEMBL.
- Validation : Cross-check predictions with experimental assays (e.g., fluorescence-based enzyme inhibition) .
Basic: What analytical methods are recommended for purity assessment of this compound?
Answer:
- HPLC-PDA : Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 220 nm.
- Melting Point : Compare observed mp (e.g., 160–162°C) with literature to detect impurities.
- TGA/DSC : Assess thermal stability and detect solvates or polymorphs .
Advanced: How can researchers address low solubility of this compound in biological assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- pH Adjustment : Solubilize via deprotonation in alkaline buffers (pH >8.5) due to the sulfonamide’s pKa (~10).
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles for in vitro/in vivo studies .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Answer:
- Variable Selection : Modify substituents (e.g., amino → nitro, methyl → ethyl) while keeping the sulfonamide core intact.
- Control Groups : Include parent compound and known inhibitors (e.g., acetazolamide) for bioactivity benchmarking.
- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variability .
Basic: How can researchers mitigate degradation of this compound during storage?
Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Advanced: What strategies resolve conflicting reports on the compound’s antimicrobial efficacy?
Answer:
- Strain-Specific Analysis : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for efflux pump inhibition.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify trends .
Advanced: How can cryo-EM or NMR elucidate dynamic interactions of this compound with proteins?
Answer:
- Cryo-EM : Resolve binding to large protein complexes (e.g., carbonic anhydrase oligomers) at near-atomic resolution.
- ¹⁵N-HSQC NMR : Track chemical shift perturbations in isotopically labeled enzymes upon ligand binding.
- MD Simulations : Validate experimental data with 100-ns trajectories to model conformational changes .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
